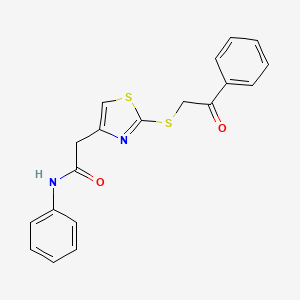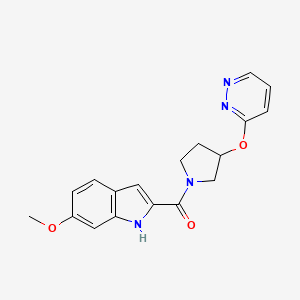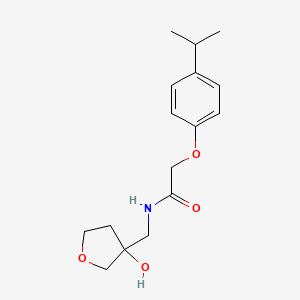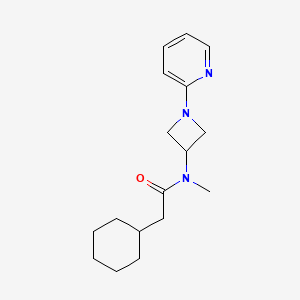![molecular formula C13H16FNO5 B2990855 5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248279-00-5](/img/structure/B2990855.png)
5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, commonly known as FMOC-L-3,4-diaminobenzoic acid, is a chemical compound that has gained significant attention in the field of scientific research. FMOC-L-3,4-diaminobenzoic acid is a derivative of 3,4-diaminobenzoic acid, which is a key intermediate in the synthesis of folic acid.
Mechanism of Action
The mechanism of action of FMOC-L-3,4-diaminobenzoic acid is not well understood. However, it is believed that the compound may have an inhibitory effect on certain enzymes that are involved in the synthesis of folic acid. Folic acid is an essential vitamin that plays a key role in various biological processes, including DNA synthesis and repair.
Biochemical and Physiological Effects
FMOC-L-3,4-diaminobenzoic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FMOC-L-3,4-diaminobenzoic acid in lab experiments is its high yield of synthesis. Additionally, the FMOC group can be easily removed under mild conditions, making it a popular choice for peptide synthesis. However, one limitation of using FMOC-L-3,4-diaminobenzoic acid is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on FMOC-L-3,4-diaminobenzoic acid. One area of interest is in the development of new synthetic methods for the compound. Another area of interest is in the investigation of its mechanism of action, which may lead to the development of new drugs that target the same enzymes. Additionally, further research is needed to explore the potential therapeutic applications of FMOC-L-3,4-diaminobenzoic acid, particularly in the treatment of inflammatory conditions and bacterial infections.
Conclusion
In conclusion, FMOC-L-3,4-diaminobenzoic acid is a compound that has gained significant attention in the field of scientific research. Its high yield of synthesis and ease of use in peptide synthesis make it a popular choice for lab experiments. While its mechanism of action is not well understood, it has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and antibacterial properties. There are several future directions for research on FMOC-L-3,4-diaminobenzoic acid, including the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential therapeutic applications.
Synthesis Methods
The synthesis of FMOC-L-3,4-diaminobenzoic acid involves the reaction of 3,4-diaminobenzoic acid with FMOC-Cl in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by filtration and purification. The yield of the reaction is typically high, making this method an efficient way to produce FMOC-L-3,4-diaminobenzoic acid.
Scientific Research Applications
FMOC-L-3,4-diaminobenzoic acid has been used in various scientific research applications. One of the most significant applications is in the field of peptide synthesis. FMOC-L-3,4-diaminobenzoic acid is used as a protecting group for the amino group of amino acids during peptide synthesis. The FMOC group can be easily removed under mild conditions, making it a popular choice for peptide synthesis.
properties
IUPAC Name |
5-fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)7(11(16)17)5-8(9)14/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXHZMOSKKUWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990781.png)

![2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990785.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2990788.png)
![6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2990791.png)


![2-(1,2-Benzoxazol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2990795.png)